2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, a pyrazinyl-substituted piperidine moiety, and an acetamide linkage, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of the piperidine intermediate: The pyrazinyl-substituted piperidine can be synthesized through the reaction of pyrazine with piperidine in the presence of a suitable catalyst.
Coupling reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(4-piperidinylmethyl)acetamide: A structurally related compound with a different substituent on the piperidine ring.
2-(2,4-dichlorophenoxy)-N-(methyl)acetamide: A similar compound with a methyl group instead of the pyrazinyl-substituted piperidine.
Uniqueness
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the pyrazinyl-substituted piperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-1-2-16(15(20)9-14)26-12-18(25)23-10-13-3-7-24(8-4-13)17-11-21-5-6-22-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQUHQSYHOACQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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